molecular formula C20H20ClNO4 B341153 [2-(4-Chlorophenyl)-2-oxoethyl] 5-(2-methylanilino)-5-oxopentanoate

[2-(4-Chlorophenyl)-2-oxoethyl] 5-(2-methylanilino)-5-oxopentanoate

Cat. No.: B341153
M. Wt: 373.8 g/mol
InChI Key: NNYVQRLGJVQASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Chlorophenyl)-2-oxoethyl] 5-(2-methylanilino)-5-oxopentanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, an oxoethyl group, and a toluidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)-2-oxoethyl] 5-(2-methylanilino)-5-oxopentanoate typically involves the esterification of 2-(4-chlorophenyl)-2-oxoethanol with 5-oxo-5-(2-toluidino)pentanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenyl)-2-oxoethyl] 5-(2-methylanilino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(4-Chlorophenyl)-2-oxoethyl] 5-(2-methylanilino)-5-oxopentanoate can serve as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. Structure-activity relationship (SAR) studies can help identify modifications that enhance biological activity and reduce toxicity.

Industry

In the materials science field, the compound could be used in the development of polymers, coatings, and other materials with specific properties. Its unique structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)-2-oxoethyl] 5-(2-methylanilino)-5-oxopentanoate depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl 5-oxo-5-(2-aminophenyl)pentanoate
  • 2-(4-Chlorophenyl)-2-oxoethyl 5-oxo-5-(2-methylphenyl)pentanoate
  • 2-(4-Chlorophenyl)-2-oxoethyl 5-oxo-5-(2-ethylphenyl)pentanoate

Uniqueness

Compared to similar compounds, [2-(4-Chlorophenyl)-2-oxoethyl] 5-(2-methylanilino)-5-oxopentanoate may exhibit unique reactivity due to the presence of the toluidino group. This group can influence the compound’s electronic properties and steric hindrance, affecting its behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C20H20ClNO4

Molecular Weight

373.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 5-(2-methylanilino)-5-oxopentanoate

InChI

InChI=1S/C20H20ClNO4/c1-14-5-2-3-6-17(14)22-19(24)7-4-8-20(25)26-13-18(23)15-9-11-16(21)12-10-15/h2-3,5-6,9-12H,4,7-8,13H2,1H3,(H,22,24)

InChI Key

NNYVQRLGJVQASZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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